molecular formula C22H21BrN8O5 B15013213 N-(2-bromo-4-methylphenyl)-4-(morpholin-4-yl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine

N-(2-bromo-4-methylphenyl)-4-(morpholin-4-yl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine

Cat. No.: B15013213
M. Wt: 557.4 g/mol
InChI Key: REIYOIGNBGTCLI-BHGWPJFGSA-N
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Description

N-(2-BROMO-4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core, substituted with a bromo-methylphenyl group, a morpholine ring, and a nitro-benzodioxole moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Triazine Core: The triazine core can be synthesized via a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions:

    Hydrazone Formation: The hydrazone linkage can be formed by reacting the triazine derivative with a hydrazine compound.

    Nitro-Benzodioxole Introduction:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMO-4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromo group could yield a variety of substituted triazine derivatives.

Scientific Research Applications

N-(2-BROMO-4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly as an anticancer or antimicrobial agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential for redox activity, which could be exploited in therapeutic applications.

Comparison with Similar Compounds

Similar compounds to N-(2-BROMO-4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE include other triazine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications. Some examples include:

  • N-(2-CHLORO-4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE
  • N-(2-BROMO-4-METHYLPHENYL)-4-(PIPERIDIN-4-YL)-6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE

The uniqueness of N-(2-BROMO-4-METHYLPHENYL)-4-(MORPHOLIN-4-YL)-6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C22H21BrN8O5

Molecular Weight

557.4 g/mol

IUPAC Name

4-N-(2-bromo-4-methylphenyl)-6-morpholin-4-yl-2-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H21BrN8O5/c1-13-2-3-16(15(23)8-13)25-20-26-21(28-22(27-20)30-4-6-34-7-5-30)29-24-11-14-9-18-19(36-12-35-18)10-17(14)31(32)33/h2-3,8-11H,4-7,12H2,1H3,(H2,25,26,27,28,29)/b24-11+

InChI Key

REIYOIGNBGTCLI-BHGWPJFGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC5=C(C=C4[N+](=O)[O-])OCO5)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC5=C(C=C4[N+](=O)[O-])OCO5)Br

Origin of Product

United States

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